(1S,2R)-2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
(1S,2R)-2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its tetrahydronaphthalene core, which is substituted with methoxy groups at positions 2 and 7, and an amine group at position 1. The stereochemistry of the compound is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through several synthetic routes. One common method involves the reduction of a corresponding ketone precursor using chiral reducing agents to achieve the desired stereochemistry. For instance, the reduction of 2,7-dimethoxy-1-tetralone with a chiral borane reagent can yield the (1S,2R) enantiomer of the amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as enantioselective catalysis and chiral resolution are often employed to produce the desired enantiomer in significant quantities. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield imines, while reduction can produce various amine derivatives. Substitution reactions can result in the replacement of methoxy groups with other functional groups.
Scientific Research Applications
(1S,2R)-2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1S,2R)-2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine: A diastereomer with different stereochemistry.
(1R,2R)-2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Another diastereomer with distinct spatial arrangement.
2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine: A compound with similar structure but without specific stereochemistry.
Uniqueness
The uniqueness of (1S,2R)-2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine lies in its specific (1S,2R) configuration, which can impart distinct chemical and biological properties compared to its diastereomers and other similar compounds. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
(1S,2R)-2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-9-5-3-8-4-6-11(15-2)12(13)10(8)7-9/h3,5,7,11-12H,4,6,13H2,1-2H3/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKZLMXELQFUOC-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC2=C(C1N)C=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCC2=C([C@@H]1N)C=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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